Fridamycin A
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Overview
Description
Fridamycin A is a microbial natural product derived from the type II polyketide synthase pathway. It was identified through comparative LC/MS-based analysis of Actinomadura sp. RB99, isolated from a fungus-growing termite . This compound has garnered attention for its potential antidiabetic properties, particularly its ability to stimulate glucose uptake without inducing adipogenesis .
Preparation Methods
Fridamycin A is typically isolated from microbial sources, specifically from Actinomadura sp. RB99. The preparation involves culturing the microorganism in a suitable medium, followed by extraction and purification using techniques such as liquid chromatography and mass spectrometry .
Chemical Reactions Analysis
Fridamycin A undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, particularly at reactive sites on the molecule.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce hydroquinone derivatives .
Scientific Research Applications
Fridamycin A has several scientific research applications:
Chemistry: It serves as a model compound for studying polyketide biosynthesis and the chemical properties of natural products.
Biology: this compound is used to investigate microbial interactions and the role of natural products in microbial ecology.
Mechanism of Action
Fridamycin A exerts its effects by activating the AMP-activated protein kinase (AMPK) signaling pathway. This activation leads to increased glucose uptake in cells without promoting adipogenesis. The molecular targets involved include AMPK and other proteins associated with glucose metabolism .
Comparison with Similar Compounds
Fridamycin A is part of the angucycline family of antibiotics, which includes compounds like rabelomycin and tetrangulol. Compared to these similar compounds, this compound is unique in its ability to stimulate glucose uptake without inducing adipogenesis . Other related compounds include fridamycin F and fridamycin G, which share structural similarities but differ in their biological activities .
Properties
Molecular Formula |
C25H26O10 |
---|---|
Molecular Weight |
486.5 g/mol |
IUPAC Name |
(3R)-4-[6-[(2R,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]-1,5-dihydroxy-9,10-dioxoanthracen-2-yl]-3-hydroxy-3-methylbutanoic acid |
InChI |
InChI=1S/C25H26O10/c1-10-20(29)15(26)7-16(35-10)12-5-6-14-19(22(12)31)24(33)13-4-3-11(21(30)18(13)23(14)32)8-25(2,34)9-17(27)28/h3-6,10,15-16,20,26,29-31,34H,7-9H2,1-2H3,(H,27,28)/t10-,15-,16-,20-,25-/m1/s1 |
InChI Key |
LKLNNJGYAYDANM-VRSSYPSJSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H](C[C@@H](O1)C2=C(C3=C(C=C2)C(=O)C4=C(C3=O)C=CC(=C4O)C[C@](C)(CC(=O)O)O)O)O)O |
Canonical SMILES |
CC1C(C(CC(O1)C2=C(C3=C(C=C2)C(=O)C4=C(C3=O)C=CC(=C4O)CC(C)(CC(=O)O)O)O)O)O |
Origin of Product |
United States |
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